1-Bromo-3-(cyclopropylsulfonyl)benzene
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Overview
Description
1-Bromo-3-(cyclopropylsulfonyl)benzene is an organic compound with the molecular formula C9H9BrO2S It is a brominated benzene derivative where a bromine atom is substituted at the 1-position and a cyclopropylsulfonyl group is substituted at the 3-position of the benzene ring
Scientific Research Applications
1-Bromo-3-(cyclopropylsulfonyl)benzene has several applications in scientific research, including:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 1-Bromo-3-(cyclopropylsulfonyl)benzene . For a more comprehensive analysis, a more detailed literature search may be necessary.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process .
Mode of Action
In the context of the SM cross-coupling reaction, 1-Bromo-3-(cyclopropylsulfonyl)benzene likely acts as an electrophile . The bromine atom in the compound can form a new bond with a palladium catalyst, donating electrons and becoming oxidized in the process . This is known as oxidative addition .
Biochemical Pathways
In the sm cross-coupling reaction, it participates in the transmetalation step, where an organoboron reagent is transferred from boron to palladium .
Pharmacokinetics
It is known to be a solid at room temperature , which could influence its absorption and distribution.
Result of Action
In the context of the SM cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the reaction conditions could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopropylsulfonyl)benzene typically involves the bromination of 3-(cyclopropylsulfonyl)benzene. The bromination reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclopropylsulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclopropylsulfonyl group to form sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Sulfides and other reduced derivatives.
Comparison with Similar Compounds
1-Bromo-4-(cyclopropylsulfonyl)benzene: Similar structure but with the cyclopropylsulfonyl group at the 4-position.
1-Chloro-3-(cyclopropylsulfonyl)benzene: Chlorine atom instead of bromine.
3-(Cyclopropylsulfonyl)benzene: Lacks the bromine atom.
Properties
IUPAC Name |
1-bromo-3-cyclopropylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHGXRQPQNGBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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